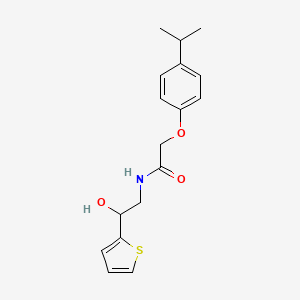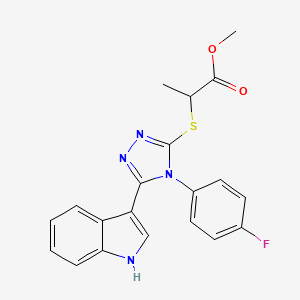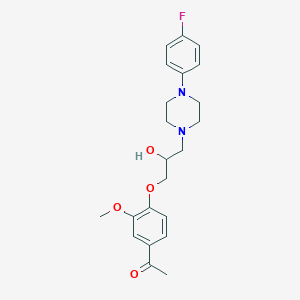
Palladium-Calciumcarbonat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium-Calciumcarbonat, commonly known as Lindlar’s catalyst, is a heterogeneous catalyst composed of palladium deposited on calcium carbonate and often “poisoned” with lead acetate and quinoline. This catalyst is widely used in organic chemistry, particularly for the selective hydrogenation of alkynes to cis-alkenes.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Palladium-Calciumcarbonat involves the deposition of palladium onto calcium carbonate. Typically, palladium chloride is dissolved in hydrochloric acid, and calcium carbonate is added to the solution. The mixture is then treated with a reducing agent such as formaldehyde or hydrazine to precipitate palladium onto the calcium carbonate surface. The catalyst is then “poisoned” by adding lead acetate and quinoline to achieve the desired selectivity.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure uniform deposition of palladium and consistent catalytic activity. The catalyst is then filtered, washed, and dried before being packaged for use.
化学反応の分析
Types of Reactions: Palladium-Calciumcarbonat primarily facilitates hydrogenation reactions. It is specifically used for the partial hydrogenation of alkynes to cis-alkenes, preventing further hydrogenation to alkanes.
Common Reagents and Conditions:
Reagents: Hydrogen gas, alkynes, lead acetate, quinoline.
Conditions: The reactions are typically carried out at room temperature and atmospheric pressure. The presence of lead acetate and quinoline ensures the selective formation of cis-alkenes.
Major Products: The major product of reactions catalyzed by this compound is cis-alkenes. For example, the hydrogenation of phenylacetylene using this catalyst yields styrene.
科学的研究の応用
Palladium-Calciumcarbonat has numerous applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the selective hydrogenation of alkynes to cis-alkenes, which are important intermediates in the synthesis of various organic compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this catalyst can have significant biological and pharmaceutical relevance.
Industry: In the pharmaceutical and fine chemical industries, this compound is used to produce intermediates and active pharmaceutical ingredients with high selectivity and efficiency.
作用機序
The mechanism of action of Palladium-Calciumcarbonat involves the adsorption of hydrogen gas onto the palladium surface, followed by the transfer of hydrogen atoms to the alkyne substrate. The presence of lead acetate and quinoline modifies the palladium surface, reducing its activity and preventing over-hydrogenation. This selective hydrogenation results in the formation of cis-alkenes.
類似化合物との比較
Palladium on Carbon: Used for general hydrogenation reactions but lacks the selectivity of Palladium-Calciumcarbonat.
Palladium on Barium Sulfate: Another selective hydrogenation catalyst but less commonly used than this compound.
Nickel Boride: Used for partial hydrogenation but has different selectivity and reaction conditions.
Uniqueness: this compound is unique due to its ability to selectively hydrogenate alkynes to cis-alkenes without further reducing them to alkanes. This selectivity is achieved through the “poisoning” of the catalyst with lead acetate and quinoline, which is not a feature of other similar catalysts.
特性
IUPAC Name |
calcium;palladium(2+);dicarbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Ca.Pd/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLHAVVVUOEGIO-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Ca+2].[Pd+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CaO6Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)
![1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine](/img/structure/B2505288.png)

![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)
![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)
![3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505296.png)

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)





![2-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2505309.png)
